5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound belongs to the pyrazolecarboxamide class, characterized by a pyrazole core substituted with a 2-chlorophenylsulfanyl group at position 5, a trifluoromethyl group at position 3, and a 4-methoxyphenyl amide at position 4 (Figure 1). The structural design leverages halogenated aromatic rings and electron-withdrawing groups (e.g., trifluoromethyl) to enhance bioactivity. The 2-chlorophenylsulfanyl moiety may improve binding to fungal enzymes, while the 4-methoxyphenyl amide contributes to solubility and target specificity. Such derivatives are explored for antifungal applications, inspired by commercial pyrazole amide fungicides like penflufen .
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2S/c1-26-18(29-14-6-4-3-5-13(14)20)15(16(25-26)19(21,22)23)17(27)24-11-7-9-12(28-2)10-8-11/h3-10H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUREZYBMBFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, commonly referred to as Compound A, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Compound A is C₁₉H₁₅ClF₃N₃O₂S, with a molecular weight of approximately 442 Da. The compound features a complex structure characterized by the following:
- LogP : 5.48 (indicating high lipophilicity)
- Polar Surface Area : 56 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
These properties suggest that Compound A may exhibit favorable pharmacokinetic profiles, such as good membrane permeability and potential for oral bioavailability .
Antimicrobial Properties
Initial studies suggest that Compound A possesses significant antimicrobial activity. The presence of the methoxy group and the chlorophenyl moiety is believed to enhance its effectiveness against various bacterial strains. For instance, similar compounds have shown efficacy against pathogens like Escherichia coli and Staphylococcus aureus, indicating that Compound A may share these antimicrobial characteristics .
Anticancer Activity
Recent research highlights the potential anticancer properties of pyrazole derivatives, including Compound A. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. SAR studies indicate that substitution patterns significantly influence anticancer activity; thus, the trifluoromethyl and sulfanyl groups in Compound A may play crucial roles in its biological effects .
The mechanism through which Compound A exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with various molecular targets involved in cell signaling pathways related to inflammation and cancer progression. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs) and other enzymes critical for tumor growth .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including Compound A:
-
Antimicrobial Study :
- Objective : To assess the antibacterial effects of Compound A against common pathogens.
- Methodology : In vitro assays were performed using standard microbial strains.
- Results : Compound A demonstrated significant inhibition zones against E. coli and S. aureus, comparable to standard antibiotics.
-
Anticancer Study :
- Objective : To evaluate the cytotoxic effects of Compound A on cancer cell lines.
- Methodology : MTT assays were used to determine cell viability in various cancer cell lines.
- Results : The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), with IC50 values indicating potent activity.
-
Mechanistic Insights :
- Objective : To elucidate the molecular mechanisms underlying the anticancer effects.
- Methodology : Western blotting and flow cytometry were employed to analyze apoptosis markers.
- Results : Increased levels of pro-apoptotic proteins were observed, suggesting that Compound A induces apoptosis in cancer cells through mitochondrial pathways.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 442 Da. Its structure features a pyrazole ring substituted with a trifluoromethyl group, a chlorophenyl sulfanyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its biological activity and solubility properties, which are crucial for its application in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. For instance, research indicates that derivatives containing similar pyrazole structures exhibit significant cytotoxic effects against various human cancer cell lines, including breast, colon, and cervical cancers .
Case Study: Cytotoxicity Evaluation
In one study, compounds with structural similarities were tested for their cytotoxic effects on HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The results demonstrated that certain derivatives induced apoptosis in these cells, suggesting a promising avenue for further exploration in anticancer therapies .
Anti-inflammatory Potential
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Molecular docking studies indicate that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process . This suggests that the compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation.
Case Study: In Silico Studies
In silico evaluations have been conducted to assess the binding affinity of this compound to 5-LOX. These studies revealed promising results, indicating that modifications to the compound's structure could enhance its inhibitory activity against this enzyme .
Synthesis and Derivative Development
The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. This accessibility makes it an attractive candidate for further research and development. Additionally, the exploration of various derivatives has been encouraged to optimize its pharmacological properties.
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 36 | Induction of apoptosis |
| Cytotoxicity | HeLa | 34 | Induction of apoptosis |
| Anti-inflammatory | In silico (5-LOX) | - | Enzyme inhibition |
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl moiety can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions.
-
Mechanistic Insight : The sulfur atom in the sulfanyl group acts as a nucleophilic center, reacting with electrophilic oxidizing agents. The trifluoromethyl group enhances electron withdrawal, stabilizing intermediates during oxidation.
Hydrolysis of the Carboxamide Group
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Product(s) | References |
|---|---|---|---|---|
| Acidic hydrolysis | Reflux, HCl (6M) | H₃O⁺, H₂O | 4-Carboxylic acid derivative + NH₄⁺ | |
| Basic hydrolysis | NaOH (aq.), heat | OH⁻, H₂O | 4-Carboxylate salt + NH₃ |
-
Structural Impact : Hydrolysis modifies the carboxamide’s hydrogen-bonding capacity, altering solubility and biological activity .
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl and methoxyphenyl rings undergo EAS at positions activated by substituents.
-
Regioselectivity : Methoxy groups activate the para/ortho positions, while chloro groups direct meta substitution .
Nucleophilic Substitution at Chlorine
The 2-chlorophenyl group may participate in nucleophilic aromatic substitution (NAS) under forcing conditions.
| Reaction Type | Conditions | Reagents | Product(s) | References |
|---|---|---|---|---|
| NAS with amines | Cu catalyst, DMF, 120°C | R-NH₂ | 2-Aminophenyl derivative + HCl |
Pyrazole Ring Functionalization
The pyrazole core participates in cycloadditions and alkylation reactions.
Reductive Transformations
The nitro group (if introduced via EAS) can be reduced to amines.
| Reaction Type | Conditions | Reagents | Product(s) | References |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol | H₂ gas | Amino-substituted aryl derivative |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolecarboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Substituent Position Matters :
- The 2-chlorophenylsulfanyl group in the target compound may enhance antifungal activity compared to penflufen’s 5-fluoro substitution. Chloro groups generally increase lipophilicity and enzyme binding .
- Trifluoromethyl at C3 improves metabolic stability and electron-withdrawing effects, critical for maintaining activity under physiological conditions .
Amide vs. Ester Functionality :
- Amide derivatives (e.g., target compound, penflufen) show superior stability and target specificity compared to ester analogues (e.g., ), which are prone to hydrolysis .
Biological Activity Divergence :
- Pyrazolecarboxamides with 3-pyridylmethyl amides () exhibit CNS activity (CB1 antagonism), whereas those with 4-methoxyphenyl amides (target compound) are tailored for antifungal applications .
Role of Halogens: Chlorine at the phenylsulfanyl position (C5) enhances antifungal potency compared to fluorine, as seen in penflufen. However, excessive halogenation (e.g., 2,4-dichlorophenyl in ) may shift activity toward non-fungal targets .
Preparation Methods
Bromination of Pyrazole Intermediate
Pyrazole 4 undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C to afford 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 5 (78% yield).
Table 2: Bromination Efficiency
| Reagent | Equivalents | Yield (%) |
|---|---|---|
| NBS | 1.2 | 78 |
| Br₂ | 1.0 | 65 |
Copper-Mediated C–S Coupling
Bromide 5 reacts with 2-chlorothiophenol 6 under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to install the sulfanyl group, yielding ethyl 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 7 (72% yield).
Equation 1:
$$
\text{5-Bromo-pyrazole} + \text{2-Chlorothiophenol} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{5-Sulfanyl-pyrazole} \quad
$$
Carboxamide Formation via Hydrolysis and Amidation
Ester Hydrolysis
The ethyl ester 7 is hydrolyzed to carboxylic acid 8 using lithium hydroxide in a THF/water mixture (Scheme 2).
Scheme 2:
Amide Bond Formation
Carboxylic acid 8 is converted to the target carboxamide 9 via activation with thionyl chloride followed by reaction with 4-methoxyaniline 10 (Scheme 3).
Scheme 3:
- 8 (10 mmol) is treated with SOCl₂ (15 mmol) at 70°C for 1 hour to form acyl chloride 11 .
- 11 reacts with 10 (12 mmol) in THF at 25°C for 4 hours, yielding 9 (84% yield).
Table 3: Amidation Reaction Parameters
| Activating Agent | Amine | Yield (%) |
|---|---|---|
| SOCl₂ | 4-Methoxyaniline | 84 |
| EDC/HOBt | 4-Methoxyaniline | 72 |
Alternative Microwave-Assisted Synthesis
A microwave-enhanced route reduces reaction times for key steps (Table 4):
- Cyclocondensation of 1 and 2 at 100°C (50 W, 5 minutes) achieves 92% yield.
- C–S coupling of 5 and 6 using Pd₂(dba)₃ in DMSO (100°C, 10 minutes) attains 80% yield.
Table 4: Microwave vs Conventional Heating
| Step | Conventional Time | Microwave Time | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 2 hours | 5 minutes | 92 |
| C–S Coupling | 12 hours | 10 minutes | 80 |
Structural Characterization and Validation
The final product 9 is confirmed via ¹H NMR, ¹³C NMR, and HRMS. Single-crystal X-ray diffraction (Figure 1) verifies the regiochemistry of the pyrazole ring and the orientation of the sulfanyl group.
Key Spectral Data:
Q & A
Q. What are the recommended synthetic routes for preparing this compound with high purity?
The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. A common approach includes:
- Step 1 : Condensation of 1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid derivatives with 2-chlorothiophenol under basic conditions to introduce the sulfanyl group .
- Step 2 : Coupling the intermediate with 4-methoxyaniline via carboxamide bond formation using coupling agents like EDCI/HOBt .
- Purity Optimization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the structural identity of this compound?
Key analytical methods include:
- NMR Spectroscopy :
- X-ray Crystallography : Crystallizes in the monoclinic system (space group P2₁/c), with bond lengths confirming the trifluoromethyl and sulfanyl substitutions .
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated 439.0642, observed 439.0645 .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?
SAR studies focus on substituent effects:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.8) .
- Sulfanyl Linker : Improves binding to cysteine-rich enzymatic pockets (e.g., carbonic anhydrase isoforms) .
- Methoxyphenyl vs. Chlorophenyl : Comparative docking simulations (AutoDock Vina) show the 4-methoxyphenyl group increases selectivity for CA IX over CA II (ΔG = -9.2 vs. -7.8 kcal/mol) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Conflicting data often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical enzyme sources (e.g., recombinant human CA isoforms) and buffer conditions (pH 7.4, 25°C) .
- Control Compounds : Benchmark against acetazolamide (CA inhibitor) to normalize IC₅₀ values .
- Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted mean activity (e.g., IC₅₀ = 12 ± 3 nM for CA IX inhibition) .
Q. What methodologies are employed to optimize solubility and bioavailability for in vivo studies?
- Salt Formation : Co-crystallization with sodium bicarbonate improves aqueous solubility (from 0.05 mg/mL to 1.2 mg/mL) .
- Prodrug Design : Esterification of the carboxamide group enhances intestinal absorption (Cₘₐₓ = 8.5 µM in rat plasma) .
- Nanoparticle Formulation : Encapsulation in PEG-PLGA nanoparticles increases bioavailability by 3-fold in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
